molecular formula C26H34ClN5O5S2 B6526852 ethyl 4-(4-{[2-(dimethylamino)ethyl](4-methyl-1,3-benzothiazol-2-yl)carbamoyl}benzenesulfonyl)piperazine-1-carboxylate hydrochloride CAS No. 1135212-77-9

ethyl 4-(4-{[2-(dimethylamino)ethyl](4-methyl-1,3-benzothiazol-2-yl)carbamoyl}benzenesulfonyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B6526852
CAS No.: 1135212-77-9
M. Wt: 596.2 g/mol
InChI Key: IOHBTGUIACVRSP-UHFFFAOYSA-N
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Description

Ethyl 4-(4-{[2-(dimethylamino)ethyl](4-methyl-1,3-benzothiazol-2-yl)carbamoyl}benzenesulfonyl)piperazine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C26H34ClN5O5S2 and its molecular weight is 596.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 595.1689892 g/mol and the complexity rating of the compound is 914. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 4-(4-{2-(dimethylamino)ethylcarbamoyl}benzenesulfonyl)piperazine-1-carboxylate hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups, which contribute to its biological activity:

  • Ethyl Ester : Enhances solubility and bioavailability.
  • Piperazine Ring : Known for its role in pharmacology, particularly in antipsychotic and antidepressant medications.
  • Benzothiazole Moiety : Associated with antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar structures can inhibit the growth of various bacterial strains, including E. coli and S. aureus . Ethyl 4-(4-{2-(dimethylamino)ethylcarbamoyl}benzenesulfonyl)piperazine-1-carboxylate hydrochloride is hypothesized to exhibit similar effects due to its structural analogies.

Anticancer Potential

The compound's ability to interact with biological targets suggests potential anticancer properties. A study on related thiazole compounds demonstrated significant cytotoxic effects against cancer cell lines . The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Neuropharmacological Effects

The dimethylamino group in the structure points toward possible neuropharmacological effects. Compounds with this moiety have been linked to increased neurotransmitter availability, particularly serotonin and norepinephrine, which could imply antidepressant-like effects .

The biological activity of ethyl 4-(4-{2-(dimethylamino)ethylcarbamoyl}benzenesulfonyl)piperazine-1-carboxylate hydrochloride may involve:

  • Inhibition of Enzymatic Pathways : The sulfonamide group may interfere with bacterial folic acid synthesis.
  • Receptor Modulation : The piperazine structure may act on central nervous system receptors, influencing neurotransmission.
  • Oxidative Stress Reduction : Similar compounds have shown antioxidant properties that protect cells from oxidative damage.

Study 2: Cytotoxicity in Cancer Cells

In vitro studies on related compounds demonstrated a significant reduction in cell viability across various cancer cell lines. The observed IC50 values were promising, indicating that structural modifications could enhance activity . Future research could focus on optimizing the target compound for improved potency.

Properties

IUPAC Name

ethyl 4-[4-[2-(dimethylamino)ethyl-(4-methyl-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N5O5S2.ClH/c1-5-36-26(33)29-14-16-30(17-15-29)38(34,35)21-11-9-20(10-12-21)24(32)31(18-13-28(3)4)25-27-23-19(2)7-6-8-22(23)37-25;/h6-12H,5,13-18H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHBTGUIACVRSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCN(C)C)C3=NC4=C(C=CC=C4S3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34ClN5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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